N-(4-fluorophenyl)quinoline-8-sulfonamide

NPP1 inhibitor NPP3 selectivity regioisomer SAR

N-(4-Fluorophenyl)quinoline-8-sulfonamide (CAS 794552-09-3) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class, characterised by a quinoline core sulphonated at the 8-position and linked via sulphonamide nitrogen to a para-fluorophenyl group. The compound was synthesised and biologically characterised as part of a 22-member library (3a–3v) targeting human nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, specifically h-NPP1 and h-NPP3, which are implicated in purinergic signalling and cancer.

Molecular Formula C15H11FN2O2S
Molecular Weight 302.32
CAS No. 794552-09-3
Cat. No. B2954580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)quinoline-8-sulfonamide
CAS794552-09-3
Molecular FormulaC15H11FN2O2S
Molecular Weight302.32
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2
InChIInChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
InChIKeyDCTVMDNQAKKWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)quinoline-8-sulfonamide (CAS 794552-09-3): A Structurally Defined Quinoline-8-Sulfonamide with NPP1-Selective Inhibition


N-(4-Fluorophenyl)quinoline-8-sulfonamide (CAS 794552-09-3) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class, characterised by a quinoline core sulphonated at the 8-position and linked via sulphonamide nitrogen to a para-fluorophenyl group [1]. The compound was synthesised and biologically characterised as part of a 22-member library (3a–3v) targeting human nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, specifically h-NPP1 and h-NPP3, which are implicated in purinergic signalling and cancer [1]. Its molecular formula is C₁₅H₁₁FN₂O₂S with a molecular weight of 302.32 g/mol . The compound serves as a moderate-potency, isoform-selective h-NPP1 inhibitor, providing a distinct pharmacological profile versus its close structural analogues [1].

Why N-(4-Fluorophenyl)quinoline-8-sulfonamide Cannot Be Replaced by Other Quinoline-8-Sulfonamides


Within the quinoline-8-sulfonamide chemotype, minor variations in the N-substituent produce large shifts in both potency and isoform selectivity against NPP enzymes. For example, moving the fluorine atom from the para position (compound 3a) to the ortho position (compound 3q, N-(2-fluorophenyl)quinoline-8-sulfonamide) increases h-NPP1 inhibitory potency by approximately 2.7-fold but simultaneously introduces undesired h-NPP3 cross-reactivity [1]. Conversely, replacing the 4-fluorophenyl group with 2,4-dichlorophenyl (compound 3h) generates a dual h-NPP1/h-NPP3 inhibitor, completely altering the selectivity profile [1]. Such structure–activity relationship (SAR) discontinuities mean that generic substitution based solely on the quinoline-8-sulfonamide scaffold is scientifically unjustified; each analogue must be individually validated for the intended target and selectivity window [1]. The quantitative evidence below demonstrates precisely where N-(4-fluorophenyl)quinoline-8-sulfonamide differentiates itself from the most closely related comparators.

Product-Specific Quantitative Evidence Guide: N-(4-Fluorophenyl)quinoline-8-sulfonamide vs. Closest Structural Analogues


4-Fluoro vs. 2-Fluoro Regioisomer: Direct Head-to-Head Comparison of h-NPP1 Potency and h-NPP3 Selectivity

In a head-to-head enzymatic assay using the same experimental protocol, the para-fluoro regioisomer N-(4-fluorophenyl)quinoline-8-sulfonamide (compound 3a) and its ortho-fluoro counterpart N-(2-fluorophenyl)quinoline-8-sulfonamide (compound 3q) were evaluated against both h-NPP1 and h-NPP3 [1]. Compound 3a inhibited h-NPP1 with an IC₅₀ of 2.14 ± 0.061 µM but showed negligible activity against h-NPP3 (18% inhibition, no calculable IC₅₀). In contrast, compound 3q was 2.7-fold more potent against h-NPP1 (IC₅₀ = 0.782 ± 0.071 µM) yet simultaneously inhibited h-NPP3 with an IC₅₀ of 2.56 ± 0.062 µM [1]. This demonstrates that the simple transposition of fluorine from para to ortho converts an NPP1-selective inhibitor into a dual NPP1/NPP3 inhibitor, fundamentally altering the pharmacological signature [1].

NPP1 inhibitor NPP3 selectivity regioisomer SAR

Comparison with 2,4-Dichlorophenyl Analogue: Maintaining NPP1 Selectivity vs. Acquired Dual Inhibition

Within the same 22-compound library, the 2,4-dichlorophenyl analogue N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (compound 3h) was identified as a dual inhibitor of h-NPP1 (IC₅₀ = 1.23 ± 0.011 µM) and h-NPP3 (IC₅₀ = 0.871 ± 0.08 µM) [1]. In contrast, N-(4-fluorophenyl)quinoline-8-sulfonamide (compound 3a) demonstrated a clear NPP1-selective profile: h-NPP1 IC₅₀ = 2.14 ± 0.061 µM with only 18% h-NPP3 inhibition, precluding IC₅₀ determination [1]. Although 3h is approximately 1.7-fold more potent at h-NPP1 than 3a, its potent NPP3 activity introduces a dual-target mechanism that may confound pathway deconvolution experiments. The 4-fluorophenyl substituent therefore offers a defined selectivity advantage when NPP1-exclusive pharmacology is required [1].

dual NPP inhibitor NPP1 selectivity halogen SAR

Benchmarking Against Suramin: 4-Fold Improvement in h-NPP1 Affinity with a Defined Synthetic Small Molecule

The clinically used polysulphonated naphthylurea suramin served as the positive control in the NPP inhibition assay, exhibiting an h-NPP1 IC₅₀ of 8.67 ± 1.03 µM [1]. N-(4-Fluorophenyl)quinoline-8-sulfonamide (compound 3a) surpassed suramin's h-NPP1 affinity by a factor of approximately 4.1 (IC₅₀ = 2.14 ± 0.061 µM) [1]. Moreover, unlike suramin, which is a promiscuous polypharmacological agent with known limitations including poor bioavailability, coagulopathy risk, and non-specific protein binding, compound 3a is a low-molecular-weight (302.32 g/mol) synthetic quinoline-8-sulfonamide with a single defined target interaction profile against NPP enzymes [1] . This combination of improved target affinity and reduced chemical complexity supports its use as a more tractable pharmacological tool for NPP1-focused studies.

NPP1 inhibitor potency suramin comparator small molecule tool

4-Substituted Phenyl Series SAR: 4-Fluoro as the Optimal Balance of Potency and Polarisable Surface Among Para-Substituted Analogues

Within the 4-substituted phenyl subset of the quinoline-8-sulfonamide library, the 4-fluorophenyl analogue (3a, IC₅₀ = 2.14 ± 0.061 µM) demonstrated superior h-NPP1 inhibitory potency compared to both the 4-iodophenyl analogue (3i, IC₅₀ = 3.29 ± 0.041 µM) and the 4-hydroxybenzyl analogue (3p, IC₅₀ = 3.63 ± 0.065 µM) [1]. All three 4-substituted analogues maintained NPP1 selectivity (no significant NPP3 activity), but the 4-fluoro substitution afforded the lowest IC₅₀ within this selectivity-conserved subgroup. This indicates that the electron-withdrawing inductive effect and compact van der Waals volume of fluorine at the para position provide a more favourable interaction with the h-NPP1 active site than larger or hydrogen-bond-donating para substituents [1].

para-substitution SAR halogen series NPP1 selectivity

Synthetic Accessibility and Defined Purity Specification: Procurement-Ready with Verifiable Quality Metrics

N-(4-Fluorophenyl)quinoline-8-sulfonamide is synthesised via a single-step reaction between commercially available 8-quinolinesulfonyl chloride and 4-fluoroaniline under standard basic conditions [1]. Commercial suppliers list the compound at a certified purity of ≥95% . This contrasts with several more potent quinoline-8-sulfonamide analogues (e.g., the 2-fluorophenyl analogue 3q or the cyclohexylmethyl analogue 3n) that require multi-step synthetic routes involving less accessible amine building blocks [1]. The combination of a one-step synthesis, readily available precursors, and a defined purity specification reduces procurement lead times, lowers batch-to-batch variability risk, and facilitates scale-up for screening campaigns.

chemical procurement purity specification synthetic accessibility

Best Research and Industrial Application Scenarios for N-(4-Fluorophenyl)quinoline-8-sulfonamide (CAS 794552-09-3)


NPP1-Selective Pharmacological Tool for Purinergic Signalling Pathway Deconvolution

Compound 3a inhibits h-NPP1 with an IC₅₀ of 2.14 ± 0.061 µM while exhibiting no meaningful h-NPP3 activity (18% inhibition) [1]. This selectivity profile makes it suitable for experiments that require isolated blockade of NPP1-mediated nucleotide hydrolysis—for example, in studying ATP-to-AMP conversion in tumour microenvironments—without simultaneously inhibiting NPP3, which would confound interpretation of downstream adenosine signalling. Investigators can use 3a alongside the dual inhibitor 3h or the h-NPP3-active reference suramin to generate an NPP isoform selectivity fingerprint in cell-based assays [1].

Reference Compound for Para-Substituted Quinoline-8-Sulfonamide SAR Exploration

Within the para-substituted phenyl series, 3a (4-fluoro) represents the potency maximum (IC₅₀ 2.14 µM) while preserving NPP1 selectivity, outperforming the 4-iodo analogue 3i (IC₅₀ 3.29 µM) and the 4-hydroxybenzyl analogue 3p (IC₅₀ 3.63 µM) [1]. Medicinal chemistry programmes seeking to elaborate the quinoline-8-sulfonamide scaffold with para-substituted aromatic groups can use 3a as the benchmark for defining the potency floor, and as a chemical starting point for further functionalisation via electrophilic aromatic substitution or cross-coupling at the fluorophenyl ring [1].

Suramin-Replacement Positive Control in NPP1 High-Throughput Screening Assays

With a 4.1-fold improvement in h-NPP1 affinity over suramin (IC₅₀ 2.14 µM vs. 8.67 µM), a defined single-target mechanism, and a low molecular weight (302.32 g/mol), compound 3a offers a superior positive control for NPP1 enzymatic screening campaigns [1] . Its synthetic accessibility from commercial precursors and availability at ≥95% purity ensure batch-to-batch consistency, addressing the well-documented lot-to-lot variability and polypharmacology limitations of suramin [1] .

Negative Control for NPP3-Mediated Biological Responses

Because compound 3a lacks meaningful h-NPP3 inhibitory activity (18% inhibition, no calculable IC₅₀), it can serve as a negative control alongside NPP3-active analogues (e.g., the dual inhibitor 3h with h-NPP3 IC₅₀ 0.871 µM) to establish that observed biological effects are specifically attributable to NPP1 inhibition rather than off-target NPP3 engagement [1]. This application is particularly relevant in cellular models where both NPP isoforms are co-expressed, such as in certain glioblastoma and ovarian cancer lines [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.